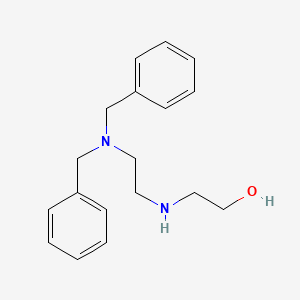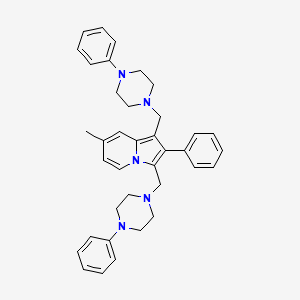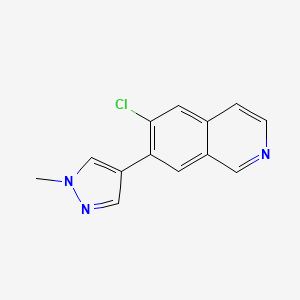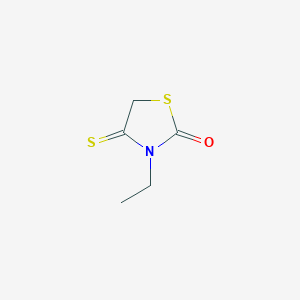![molecular formula C6H7NO3 B13941763 3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid CAS No. 61168-43-2](/img/structure/B13941763.png)
3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid is a highly strained bicyclic compound that consists of two cyclopropane rings fused through a common carbon-carbon bond. This unique structure imparts significant ring strain, making it an interesting subject for chemical research and applications. The compound is part of the broader class of bicyclo[1.1.0]butanes, which are known for their high strain energy and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid typically involves the formation of the bicyclic scaffold followed by functionalization at the bridgehead positions. One common method is the palladium-catalyzed cross-coupling on pre-formed bicyclo[1.1.0]butanes, which allows for late-stage diversification of the bridgehead position . This method minimizes isomerization and generally proceeds with high efficiency using an electron-rich Pd(0) catalyst.
Industrial Production Methods
Industrial production of such highly strained compounds is less common due to the complexity and cost associated with their synthesis. advancements in catalytic methods and strain-release chemistry have made it more feasible to produce these compounds on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid undergoes various types of reactions, including:
Ring-opening reactions: Due to the high strain energy, the compound readily participates in ring-opening reactions with nucleophiles, radicals, and electrophiles.
Substitution reactions: Functionalization at the bridgehead positions can be achieved through substitution reactions, often facilitated by palladium-catalyzed cross-coupling.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines and alcohols.
Radicals: Radical initiators such as AIBN (azobisisobutyronitrile) can be used to generate radicals for ring-opening reactions.
Electrophiles: Electrophilic reagents like halogens can facilitate substitution reactions at the bridgehead positions.
Major Products
The major products formed from these reactions include cyclobutanes and cyclobutenes, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism by which 3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid exerts its effects is primarily through strain-release reactions. The high ring strain makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.0]butane: A simpler analog with similar strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, which imparts different reactivity and applications.
Uniqueness
3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid is unique due to its functional groups, which allow for further derivatization and application in various fields. Its high strain energy and reactivity make it a versatile compound for synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
61168-43-2 |
|---|---|
Molekularformel |
C6H7NO3 |
Molekulargewicht |
141.12 g/mol |
IUPAC-Name |
3-carbamoylbicyclo[1.1.0]butane-1-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c7-3(8)5-1-6(5,2-5)4(9)10/h1-2H2,(H2,7,8)(H,9,10) |
InChI-Schlüssel |
SGUUQTIJTYZFLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(C1(C2)C(=O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















